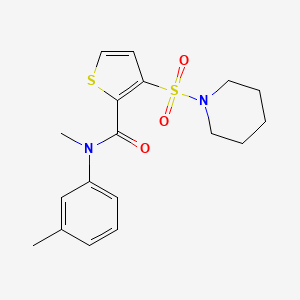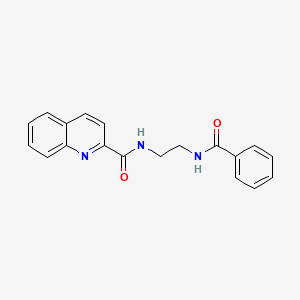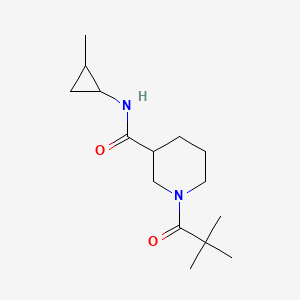![molecular formula C21H26N4O2 B7561917 5-[(1-Benzylpiperidin-4-yl)carbamoylamino]-2-methylbenzamide](/img/structure/B7561917.png)
5-[(1-Benzylpiperidin-4-yl)carbamoylamino]-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(1-Benzylpiperidin-4-yl)carbamoylamino]-2-methylbenzamide, also known as BPC-157, is a synthetic peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a stable gastric pentadecapeptide that has been shown to have regenerative and healing properties in various animal models.
Mecanismo De Acción
The exact mechanism of action of 5-[(1-Benzylpiperidin-4-yl)carbamoylamino]-2-methylbenzamide is not fully understood, but it is believed to work through multiple pathways. This compound has been shown to promote angiogenesis by increasing the expression of vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF). It also promotes tissue repair by increasing the expression of collagen and other extracellular matrix proteins. This compound has also been shown to reduce inflammation by decreasing the expression of pro-inflammatory cytokines such as TNF-α and IL-6.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects. It has been shown to promote angiogenesis, tissue repair, and reduce inflammation. This compound has also been shown to have neuroprotective effects, improving cognitive function and reducing oxidative stress. Additionally, this compound has been shown to have anti-ulcer effects, reducing the size and severity of gastric ulcers.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-[(1-Benzylpiperidin-4-yl)carbamoylamino]-2-methylbenzamide is its stability and ease of administration. It can be administered orally or subcutaneously and has a long half-life, allowing for once-daily dosing. Additionally, this compound has a low toxicity profile and has been shown to be well-tolerated in animal studies. However, one limitation of this compound is the lack of clinical data available. Most of the studies conducted have been in animal models, and further research is needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for 5-[(1-Benzylpiperidin-4-yl)carbamoylamino]-2-methylbenzamide research. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to have neuroprotective effects and may have the potential to slow or even reverse the progression of these diseases. Additionally, this compound may have potential applications in treating cardiovascular disease, as it has been shown to promote angiogenesis and improve cardiac function. Further research is also needed to determine the optimal dosing and administration of this compound for various conditions.
Conclusion:
In conclusion, this compound is a synthetic peptide with a wide range of regenerative and healing properties. It has been extensively studied in animal models and has shown promising results in treating various conditions. This compound has a low toxicity profile and is well-tolerated in animal studies. However, further research is needed to determine its safety and efficacy in humans. This compound has the potential to be a valuable therapeutic agent in treating various conditions and should continue to be studied in future research.
Métodos De Síntesis
5-[(1-Benzylpiperidin-4-yl)carbamoylamino]-2-methylbenzamide is synthesized in the laboratory using solid-phase peptide synthesis. The peptide is composed of 15 amino acids and has a molecular weight of 1419.535 g/mol. The synthesis process involves coupling the amino acids in a specific sequence and then cleaving the peptide from the resin.
Aplicaciones Científicas De Investigación
5-[(1-Benzylpiperidin-4-yl)carbamoylamino]-2-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have a wide range of regenerative and healing properties, including promoting angiogenesis, tissue repair, and reducing inflammation. This compound has been studied in various animal models, including rats, rabbits, and mice, and has shown promising results in treating various conditions such as tendon and ligament injuries, gastric ulcers, and inflammatory bowel disease.
Propiedades
IUPAC Name |
5-[(1-benzylpiperidin-4-yl)carbamoylamino]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-15-7-8-18(13-19(15)20(22)26)24-21(27)23-17-9-11-25(12-10-17)14-16-5-3-2-4-6-16/h2-8,13,17H,9-12,14H2,1H3,(H2,22,26)(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDOVJWOWQWTDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2CCN(CC2)CC3=CC=CC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2,4-difluoro-5-[[1-(3-fluorophenyl)-5-thiophen-2-yl-1,2,4-triazole-3-carbonyl]amino]benzoate](/img/structure/B7561843.png)
![N-methyl-N-(3-methylphenyl)-2-[4-(tetrazol-1-yl)phenyl]acetamide](/img/structure/B7561857.png)
![N-[(2-methoxy-6-methylpyridin-3-yl)methyl]-2-methylpiperidine-1-carboxamide](/img/structure/B7561861.png)
![(E)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]-N-(2-bromo-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7561864.png)
![N-[3-(5-propan-2-ylsulfanyltetrazol-1-yl)phenyl]acetamide](/img/structure/B7561868.png)
![2-[(3-Tert-butyl-6-oxopyridazin-1-yl)methyl]benzonitrile](/img/structure/B7561871.png)
![2-[(2Z)-2-(cyanomethylidene)-4-oxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B7561883.png)
![2-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-cyclopropylpropanamide](/img/structure/B7561890.png)

![N-[[1-(4-fluorophenyl)cyclopentyl]methyl]-2-[2-(morpholine-4-carbonyl)piperidin-1-yl]acetamide](/img/structure/B7561919.png)
![N-[1-(4-methylbenzoyl)piperidin-4-yl]isoquinoline-1-carboxamide](/img/structure/B7561926.png)

![[2-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl] 5-chloro-1,3-dimethylpyrazole-4-carboxylate](/img/structure/B7561941.png)